5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole is a chemical compound with the empirical formula C10H9ClN2O2S . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 256.71 . The SMILES string representation is ClC1=NC(C2=CC=CC(OC)=C2OC)=NS1 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 256.71 .Scientific Research Applications
Structural Analysis and Theoretical Studies
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was analyzed using spectroscopic techniques and single-crystal X-ray diffraction. This study is significant for understanding the structural geometry, electronic properties, and potential applications as Nonlinear Optical (NLO) materials of similar thiadiazole compounds (Kerru et al., 2019).
Pharmaceutical Applications
- Antimicrobial Agents : Some derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for antimicrobial activity, demonstrating moderate effectiveness against various bacterial and fungal strains (Sah et al., 2014).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Research on 2,5-disubstituted 1,3,4-thiadiazoles, including related compounds, has shown their potential as corrosion inhibitors for mild steel in acidic solutions. This application is significant in material science and industrial maintenance (Bentiss et al., 2007).
Agricultural Applications
- Insecticidal Activity : Various 1,3,4-thiadiazole derivatives have been synthesized and evaluated for insecticidal activity against agricultural pests, showing potential as insecticide agents (Ismail et al., 2021).
- Fungicidal Activity : Research into thiadiazole-containing compounds has indicated their potential as fungicides, with some compounds showing significant growth inhibition against various fungi (Fan et al., 2010).
Chemotherapy and Cancer Research
- Anticancer Activity : Some 1,3,4-thiadiazoles derivatives have shown promising results in suppressing the growth of cancer cells, indicating their potential in chemotherapy (Kumar et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-7-5-3-4-6(8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYISOCMLPDQKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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